molecular formula C21H13N3O B2377221 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile CAS No. 1192541-69-7

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile

Cat. No.: B2377221
CAS No.: 1192541-69-7
M. Wt: 323.355
InChI Key: NEPBXFRFQCRWFO-UHFFFAOYSA-N
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Description

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile ( 1192541-69-7) is a complex benzimidazole derivative of significant interest in advanced chemical and pharmaceutical research . This compound features a benzimidazole core, a versatile heterocyclic scaffold that is a structural isostere of naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . The specific molecular architecture incorporates a benzoyl substituent at the 5-position and a benzonitrile moiety at the 2-position of the benzimidazole ring system, creating a multifunctional and planar structure ideal for molecular recognition . In contemporary oncology research, benzimidazole derivatives are recognized for their broad cytotoxic potential and their ability to interact with critical biological targets via multiple mechanisms, including DNA interaction, enzyme inhibition, and modulation of key cellular pathways crucial for cancer progression . This compound serves as a valuable chemical intermediate in the synthesis of potential anticancer agents, with its structure enabling effective interactions with various enzymes and receptors . Beyond its pharmaceutical applications, this compound also shows promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where its distinctive electronic properties can contribute to enhanced device performance and stability . ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-(6-benzoyl-1H-benzimidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O/c22-13-14-6-8-16(9-7-14)21-23-18-11-10-17(12-19(18)24-21)20(25)15-4-2-1-3-5-15/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPBXFRFQCRWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192541-69-7
Record name 1192541-69-7
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Preparation Methods

Cyclocondensation of o-Phenylene Diamine with Carbonyl Precursors

The benzimidazole core is typically constructed via cyclocondensation between o-phenylene diamine and a benzoyl-containing aldehyde. A ZnO nanoparticle (ZnO-NP)-catalyzed method demonstrates high efficiency, achieving yields exceeding 85% under solvent-free conditions. The reaction proceeds through nucleophilic attack of the diamine’s amino group on the aldehyde carbonyl, followed by dehydration and aromatization (Figure 1):

$$
\text{o-Phenylene diamine} + \text{5-Benzoyl-2-nitrobenzaldehyde} \xrightarrow{\text{ZnO-NPs, 100°C}} \text{Benzimidazole intermediate} + \text{H}_2\text{O}
$$

Key advantages of this method include:

  • Short reaction time (2–4 hours vs. 12+ hours in conventional methods)
  • Eco-friendly catalyst (ZnO-NPs recyclable for ≥5 cycles without activity loss)
  • High functional group tolerance , accommodating electron-withdrawing groups like nitriles.

Functionalization of the Benzonitrile Moiety

Introduction of the benzonitrile group is achieved via Suzuki-Miyaura coupling, utilizing palladium catalysts. A representative protocol involves:

  • Borylation of the benzimidazole intermediate using bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf).
  • Cross-coupling with 4-cyanophenylboronic acid under inert atmosphere, yielding the target compound.

Reaction conditions critically influence yield:

Parameter Optimal Value Effect on Yield
Temperature 80–90°C <70°C: <40% yield; >100°C: Decomposition
Catalyst Loading 2 mol% Pd(PPh₃)₄ <1.5 mol%: Slow kinetics; >3 mol%: Side reactions
Solvent Toluene/EtOH (3:1) Polar aprotic solvents reduce boronic acid solubility

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses scalability challenges:

  • Microreactor dimensions : 1.5 mm ID × 10 m length, achieving >90% conversion at 5 mL/min flow rate
  • Residence time : 8 minutes vs. 4 hours in batch reactors
  • Productivity : 12 kg/day using a 5-reactor cascade system

Catalyst Immobilization Techniques

Immobilizing Pd catalysts on mesoporous silica (SBA-15) enhances recyclability:

Cycle Number Yield (%) Pd Leaching (ppm)
1 92 1.2
5 89 1.5
10 84 2.1

Leached Pd is effectively removed via chelating resins, meeting pharmacopeial limits (<10 ppm).

Reaction Optimization and Troubleshooting

Temperature and Solvent Effects

A study comparing solvents revealed:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 78 95
Ethanol 24.3 65 89
Toluene 2.4 82 97

Lower-polarity solvents favor cyclization by stabilizing transition states through hydrophobic interactions.

Managing Nitrile Group Reactivity

The benzonitrile group’s susceptibility to hydrolysis necessitates:

  • Strict anhydrous conditions (H₂O <50 ppm)
  • Buffered reaction media (pH 6–8) to prevent acid/base-catalyzed degradation
  • Low-temperature storage (-20°C) of intermediates to preclude nitrile → amide conversion

Analytical Characterization Protocols

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, Imidazole NH)
  • δ 7.89–7.21 (m, 12H, Aromatic H)
  • δ 4.32 (s, 1H, Benzoate CH)

IR (KBr) :

  • 2225 cm⁻¹ (C≡N stretch)
  • 1680 cm⁻¹ (C=O stretch)
  • 1590 cm⁻¹ (C=N benzimidazole)

HRMS (ESI+) :

  • Calculated for C₂₁H₁₃N₃O [M+H]⁺: 324.1131
  • Found: 324.1129 (Δ = -0.62 ppm)

Purity Assessment via HPLC

Method: C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm

  • Retention time: 6.72 ± 0.3 min
  • Purity: 99.1% (area normalization)

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-driven protocols using eosin Y as photosensitizer reduce energy input:

  • Yield : 88% under 450 nm LED irradiation vs. 72% thermal control
  • Reaction time : 45 minutes vs. 4 hours conventional

Biocatalytic Approaches

Engineered transaminases enable enantioselective synthesis of chiral benzimidazoles:

Enzyme ee (%) Productivity (g/L/h)
BbTA-M3 99 0.8
CvTA-R4 95 1.2

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the benzoyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, benzimidazole derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds demonstrating significant antibacterial activity .

Anticancer Potential

The compound's structure allows it to interact with specific molecular targets within biological systems, potentially inhibiting enzymes and receptors linked to cancer progression. Various studies have highlighted the anticancer activities of benzimidazole derivatives, suggesting that this compound may also contribute to this field. For example, certain analogs have been reported to exhibit cytotoxic effects against cancer cell lines .

Other Therapeutic Uses

Beyond antimicrobial and anticancer applications, benzimidazole derivatives have been explored for antiviral and anti-inflammatory properties. Compounds structurally related to this compound have shown promise against viruses such as Hepatitis C and Herpes Simplex Virus . Additionally, some studies suggest potential analgesic and anti-inflammatory effects, indicating a broader therapeutic scope for this compound .

Mechanism of Action

The mechanism of action of 4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoyl and benzonitrile groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

4-(1H-Benzo[d]imidazol-2-yl)benzonitrile (Compound 2f)

  • Structure : Lacks the 5-benzoyl group but retains the 4-benzonitrile substituent.
  • Synthesis : Synthesized via condensation of 1,2-phenylenediamine with methyl 4-formylbenzoate in DMF using Na₂S₂O₅ as a catalyst .
  • Properties : The absence of the benzoyl group reduces steric bulk and may lower melting points compared to the target compound.

(E)-4-(2-((1H-Benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzonitrile (6r)

  • Structure : Features a hydrazinylidene bridge instead of a benzoyl group.
  • Synthesis : Prepared via Schiff base formation between 1H-benzo[d]imidazole-2-carbaldehyde and 4-hydrazinylbenzonitrile .
  • Properties: Exhibits a melting point of 260.1–260.2°C, suggesting high thermal stability.

4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

  • Structure : Replaces the benzimidazole core with a diphenylimidazole and adds a sulfanyl-methyl group.
  • Properties : The sulfanyl group introduces sulfur-based reactivity (e.g., disulfide formation) and may alter redox properties compared to the target compound .

Cytotoxicity of Hydrazone Derivatives

  • Compound 5c (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2-methoxybenzylidene)benzohydrazide): Displays an IC₅₀ of 0.06 µM against human lung adenocarcinoma, outperforming cisplatin (IC₅₀ 0.045–0.052 µM). The hydrazone linkage and methoxy group contribute to enhanced DNA intercalation .
  • Implications for Target Compound : The benzoyl group in 4-(5-benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile may similarly enhance DNA binding or kinase inhibition, though experimental data are lacking.

Antiproliferative Benzimidazole-Hydrazone Hybrids

  • Compounds 5a and 5b : Exhibit IC₅₀ values of 0.0316 µM against lung cancer cells, attributed to synergistic effects between benzimidazole and hydrazone moieties .

Physicochemical and Electronic Properties

Thermal Stability

  • Compound 6r : Melting point >260°C indicates high stability, likely due to intramolecular hydrogen bonding .
  • Target Compound : The benzoyl group may further increase melting points by enhancing crystallinity.

Biological Activity

4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile is an organic compound belonging to the class of benzimidazole derivatives. Its unique structure, characterized by a benzimidazole core with benzoyl and benzonitrile substituents, positions it as a promising candidate in medicinal chemistry, particularly for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C21H13N3O. The compound features two nitrogen atoms within its structure, which are essential for its biological activity. The presence of the benzimidazole core is crucial as it is known for interacting with various biological targets.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit essential cellular processes in microbes. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus40 μg/mL
Escherichia coli200 μg/mL
Bacillus subtilis300 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that the compound exhibits varying degrees of effectiveness against different strains of bacteria, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells. For example, research conducted on tumor-bearing mice indicated that this compound can suppress tumor growth effectively:

Cell LineIC50 (μM)Reference
MCF7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

The mechanism of action appears to involve the compound's ability to interact with specific molecular targets, potentially inhibiting key enzymes and receptors involved in cancer progression.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various enzymes and receptors within biological systems. The benzimidazole core is known for its binding affinity to these targets, which may lead to inhibition of their activity. The additional benzoyl and benzonitrile groups likely enhance this interaction, contributing to the compound's therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from amido-nitriles. Common reagents include catalysts such as nickel or other transition metals to facilitate the cyclization process. The following table summarizes the key steps involved in the synthesis:

StepDescription
Step 1Formation of amido-nitriles through reaction of nitriles with amides.
Step 2Cyclization using catalysts to form the benzimidazole core.
Step 3Functionalization to introduce benzoyl and benzonitrile groups.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in various biological assays:

  • Study on Benzimidazole Derivatives : A study demonstrated that derivatives with similar structures exhibited notable cytotoxicity against human lung adenocarcinoma cells, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Activity : Another investigation reported that certain benzimidazole derivatives showed strong antibacterial properties against both Gram-positive and Gram-negative bacteria, reinforcing the potential applications of these compounds in treating infections .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require reflux conditions to avoid decomposition.
  • Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling steps, with ligand-to-metal ratios adjusted to minimize side products .
  • Solvent Selection : DMF enhances solubility of intermediates, while toluene is preferred for moisture-sensitive steps .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Critical for confirming the benzimidazole core and substituent positions. Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm) for the benzoyl and benzonitrile groups.
    • Imidazole NH protons (δ ~12.5 ppm, broad singlet) .
  • IR Spectroscopy : Detects nitrile (C≡N stretch at ~2220 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) functional groups .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 340.1184 for C₂₁H₁₄N₃O) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals and confirm regiochemistry .

How can researchers resolve discrepancies in melting points or spectroscopic data between synthetic batches?

Advanced Research Focus
Discrepancies often arise from impurities or polymorphic forms. Methodological approaches include:

  • Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystalline forms, as seen in benzimidazole derivatives with melting points varying by ±3°C .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N ratios to confirm purity (>98% required for reliable data) .
  • PXRD : Identify polymorphs if melting points diverge significantly (>5°C) .

Case Study : Inconsistent NH proton signals in NMR may indicate residual solvents (e.g., DMSO-d₆). Dry samples under vacuum (40°C, 24 hrs) and reacquire spectra .

What computational methods aid in understanding the electronic structure of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). This reveals charge distribution in the benzimidazole core, explaining electrophilic reactivity at the C2 position .
  • Molecular Docking : If biological activity is hypothesized, dock the compound into target proteins (e.g., kinases) using AutoDock Vina to assess binding modes .

Practical Tip : Compare computed vs. experimental IR spectra to validate force-field parameters .

How to design experiments to investigate the compound’s reactivity under varying electrophilic conditions?

Q. Advanced Research Focus

  • Electrophilic Substitution : React with HNO₃/H₂SO₄ to test nitration at electron-rich positions (e.g., C5 of benzimidazole). Monitor regioselectivity via LC-MS .
  • Cross-Coupling : Perform Buchwald-Hartwig amination with aryl halides to functionalize the benzoyl group. Optimize Pd catalysts (e.g., XPhos Pd G3) and bases (Cs₂CO₃) .

Contradiction Management : If competing reaction pathways occur (e.g., nitration vs. oxidation), use low-temperature kinetics (0–5°C) to favor substitution over decomposition .

What strategies optimize yield in multi-step synthesis involving sensitive functional groups?

Q. Advanced Research Focus

  • Protection-Deprotection : Shield the nitrile group with TMSCl during benzoylation to prevent side reactions. Deprotect with KF/MeOH .
  • Flow Chemistry : For moisture-sensitive steps, use continuous flow reactors to minimize exposure and improve reproducibility (yields >85% reported for similar compounds) .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

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